1-(Iodomethyl)naphthalene
Overview
Description
1-(Iodomethyl)naphthalene is an organic compound with the molecular formula C11H9I. It is a derivative of naphthalene, where an iodomethyl group is attached to the first carbon of the naphthalene ring. This compound is known for its reactivity due to the presence of the iodine atom, which makes it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Iodomethyl)naphthalene can be synthesized through various methods. One common approach involves the halogenation of 1-methylnaphthalene using iodine and a suitable oxidizing agent. The reaction typically takes place in the presence of a solvent such as acetic acid or chloroform, and the reaction conditions may include heating to facilitate the halogenation process .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Iodomethyl)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as hydroxide, cyanide, or amines, to form different derivatives.
Oxidation Reactions: The iodomethyl group can be oxidized to form aldehydes or ketones using oxidizing agents like sodium periodate or manganese dioxide.
Reduction Reactions: The compound can be reduced to form 1-methylnaphthalene using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide in polar solvents.
Oxidation: Sodium periodate or manganese dioxide in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Major Products:
Substitution: Various substituted naphthalenes depending on the nucleophile used.
Oxidation: Naphthalene-1-carbaldehyde or naphthalene-1-carboxylic acid.
Reduction: 1-Methylnaphthalene.
Scientific Research Applications
1-(Iodomethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological pathways involving halogenated organic compounds.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(iodomethyl)naphthalene primarily involves its reactivity due to the iodine atom. The iodine atom can be easily displaced by nucleophiles, making the compound a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Benzyl Iodide: Similar in structure but with a benzene ring instead of a naphthalene ring.
4-Methoxybenzyl Iodide: Contains a methoxy group in addition to the iodomethyl group.
1-Bromomethyl Naphthalene: Similar structure but with a bromine atom instead of iodine.
Uniqueness: 1-(Iodomethyl)naphthalene is unique due to the presence of the iodine atom, which imparts higher reactivity compared to its bromine or chlorine analogs. This increased reactivity makes it a valuable intermediate in organic synthesis, allowing for the formation of a wide range of derivatives through substitution reactions .
Properties
IUPAC Name |
1-(iodomethyl)naphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9I/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQXNMQAQDHEQSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20376698 | |
Record name | 1-(iodomethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24471-54-3 | |
Record name | 1-(iodomethyl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20376698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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